Toxicarolisoflavone

Description

Conceptual Framework of Toxicarolisoflavone in Natural Product Science

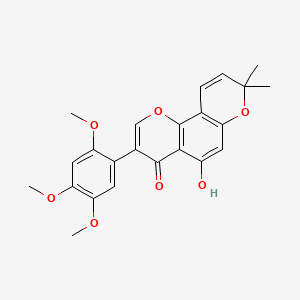

Toxicarolisoflavone is a naturally occurring isoflavone (B191592) that has been isolated from plants of the Derris genus, specifically Derris trifoliata Lour. and Derris ovalifolia. researchgate.net Its chemical structure is 5-hydroxy-8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)pyrano[2,3-h]chromen-4-one. researchgate.net The isolation and structural elucidation of Toxicarolisoflavone have been achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) spectroscopy, as well as mass spectrometry. researchgate.net

As an isoflavone, Toxicarolisoflavone is situated within a class of compounds known for a wide array of biological activities. Flavonoids, in general, are recognized for their antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties. researchgate.netnih.gov The specific activities of individual flavonoids are often dictated by the substitution patterns on their core ring structures. researchgate.net

Significance of Toxicarolisoflavone in Advanced Mechanistic and Preclinical Investigations

The broader class of isoflavones has been the focus of numerous mechanistic and preclinical studies. These investigations often explore their potential to modulate cellular signaling pathways and enzymatic activities. For instance, many flavonoids exert anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and by downregulating pro-inflammatory cytokines such as interleukins and tumor necrosis factor-alpha (TNF-α). nih.govscienceopen.com Their antioxidant capacity is often attributed to their ability to scavenge free radicals and chelate metal ions. nih.govmdpi.com

While specific preclinical studies on Toxicarolisoflavone are limited, its isoflavone structure suggests that it may share some of these well-documented biological activities. Preclinical models are crucial for evaluating the potential therapeutic applications of natural compounds. nih.govnih.govmdpi.com For example, the cytotoxic effects of various flavonoids have been assessed against a range of cancer cell lines, providing insights into their potential as anticancer agents. nih.govnih.govmdpi.com The investigation of Toxicarolisoflavone in such models could reveal its specific bioactivities and mechanisms of action.

Current Trajectories and Knowledge Gaps in Toxicarolisoflavone Research

Current research on Toxicarolisoflavone has primarily focused on its isolation and structural characterization. researchgate.netresearchgate.net While it has been identified as a constituent of certain plant species, a significant knowledge gap exists regarding its specific biological activities and pharmacological potential. There is a lack of published studies detailing its effects in various in vitro and in vivo models.

Future research should aim to fill these gaps by systematically evaluating the bioactivities of Toxicarolisoflavone. Key areas for investigation include:

Antioxidant Activity: Quantifying its free-radical scavenging capacity using standard assays such as DPPH and ABTS. nih.govmedallionlabs.com

Anti-inflammatory Effects: Investigating its ability to modulate inflammatory pathways in cell-based assays. nih.govmdpi.com

Cytotoxicity: Screening its effects against various cancer cell lines to determine its potential as an anticancer agent. researchgate.netredalyc.org

Mechanistic Studies: Elucidating the molecular targets and signaling pathways through which Toxicarolisoflavone exerts its effects. rsc.orgmdpi.comresearchgate.netmdpi.com

The exploration of these areas will be crucial in determining the potential significance of Toxicarolisoflavone as a lead compound for drug discovery or as a valuable chemical probe for studying biological processes.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)pyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O7/c1-23(2)7-6-12-17(30-23)9-15(24)20-21(25)14(11-29-22(12)20)13-8-18(27-4)19(28-5)10-16(13)26-3/h6-11,24H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIRAQXHOVJVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin, Distribution, and Biosynthesis of Toxicarolisoflavone

Phytochemical Occurrence and Ecological Relevance of Toxicarolisoflavone

Toxicarolisoflavone has been identified and extracted from the herbaceous plant Derris trifoliata Lour. biocrick.com. This plant is a member of the Fabaceae family, which is known for producing a wide variety of isoflavonoids.

While specific research on the ecological role of Toxicarolisoflavone is limited, the functions of isoflavones in plants are generally well-understood. Plant secondary metabolites, including flavonoids, are crucial for defense and interaction with the environment. nih.gov They can provide resistance against various biotic and abiotic stresses. nih.govnih.gov In its native plant, Toxicarolisoflavone likely contributes to defense mechanisms against pathogens, herbivores, or competing plants. Furthermore, flavonoids are known to protect plants from UV radiation damage. The ecological relevance of a compound is often tied to the environmental challenges faced by the organism producing it. nih.gov Therefore, the production of Toxicarolisoflavone in Derris trifoliata is likely a component of its strategy for survival and adaptation.

Table 1: Phytochemical Occurrence of Toxicarolisoflavone

| Compound Name | Plant Source | Family | Reference |

| Toxicarolisoflavone | Derris trifoliata Lour. | Fabaceae | biocrick.com |

Elucidation of the Biosynthetic Pathway of Toxicarolisoflavone

The biosynthesis of flavonoids is a well-characterized process that begins with the phenylpropanoid pathway. nih.govmdpi.com This pathway converts the primary metabolite L-phenylalanine into 4-coumaroyl-CoA, a key precursor for all flavonoid classes.

The formation of the isoflavone (B191592) skeleton proceeds from general flavonoid biosynthesis precursors. The pathway begins with the shikimate pathway producing amino acids, followed by the phenylpropanoid pathway. nih.gov

Phenylpropanoid Pathway : The amino acid L-phenylalanine is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL) . This is followed by hydroxylation by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid, which is then activated to its CoA-ester form, 4-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL) .

Flavonoid Skeleton Formation : Chalcone (B49325) synthase (CHS) , a key enzyme, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.com

Isomerization : Chalcone isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into a flavanone (B1672756), typically naringenin. mdpi.com

Isoflavone Skeleton Formation : The critical step differentiating isoflavone biosynthesis is the aryl migration reaction catalyzed by isoflavone synthase (IFS) , a cytochrome P450 enzyme. This enzyme converts a flavanone (like naringenin or liquiritigenin) into the corresponding isoflavone (e.g., genistein (B1671435) or daidzein).

Tailoring Steps : To achieve the final structure of Toxicarolisoflavone (5-hydroxy-3-(2,4,5-trimethoxyphenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:5,4-b']dipyran-4-one), several subsequent modifications of the basic isoflavone core are necessary. These "tailoring" reactions, catalyzed by specific enzymes like prenyltransferases, hydroxylases, and O-methyltransferases, create the vast diversity of flavonoid structures found in nature. The specific enzymes that perform the prenylation at the C-8 position and the trimethoxylation of the B-ring for Toxicarolisoflavone have not been individually characterized.

Table 2: Key General Enzymes in Isoflavone Biosynthesis

| Enzyme | Abbreviation | Function | Reference |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. | mdpi.com |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. | mdpi.com |

| Chalcone synthase | CHS | Condenses 4-coumaroyl-CoA and malonyl-CoA to form chalcone. | mdpi.com |

| Chalcone isomerase | CHI | Cyclizes chalcone to a flavanone. | mdpi.com |

| Isoflavone synthase | IFS | Catalyzes aryl migration to form the isoflavone core from a flavanone. | mdpi.com |

The production of Toxicarolisoflavone is under strict genetic control. The biosynthetic pathway relies on the coordinated expression of genes encoding the necessary enzymes. nih.gov The genetic basis for flavonoid production includes both structural genes, which code for the enzymes directly involved in the pathway (e.g., PAL, CHS, IFS), and regulatory genes, such as transcription factors, that control when and where the structural genes are expressed. nih.govmdpi.com

MYB transcription factors are well-known regulators of the flavonoid biosynthetic pathway. mdpi.com It is highly probable that a specific set of MYB and other transcription factors in Derris trifoliata orchestrates the expression of the genes required for Toxicarolisoflavone synthesis. Gene expression profiling studies in various plants have shown that the transcript levels of biosynthetic genes often correlate directly with the accumulation of specific flavonoids. nih.gov For instance, examining the gene expression patterns in Derris trifoliata would likely reveal the specific IFS, prenyltransferase, and methyltransferase genes responsible for Toxicarolisoflavone production. Such transcriptomic analyses provide valuable clues for understanding the molecular mechanisms of biosynthesis. nih.gov

The biosynthesis of plant secondary metabolites is frequently modulated by external environmental cues. nih.gov Factors such as light intensity, temperature, water availability, and nutrient levels can significantly influence the accumulation of flavonoids. nih.gov For example, studies on other plants have demonstrated that drought stress can lead to an upregulation of genes in the phenylpropanoid and flavonoid pathways, resulting in higher concentrations of these compounds. nih.gov High temperatures have been shown to decrease anthocyanin content in some fruits, indicating a complex relationship between temperature and flavonoid production. nih.gov

While no specific studies exist for Toxicarolisoflavone, it is reasonable to infer that its synthesis in Derris trifoliata is similarly influenced by the plant's growing conditions. These environmental factors often trigger signaling cascades that lead to changes in gene expression, mediated by transcription factors, thereby adjusting the plant's metabolic output to better cope with stress. nih.govnih.gov Epigenetic mechanisms may also play a role in regulating the expression of biosynthetic genes in response to environmental stimuli, providing a memory of past stress events, although this area remains less explored for specific isoflavones.

Metabolic Engineering Approaches for Toxicarolisoflavone Production in Heterologous Systems

Metabolic engineering offers a promising alternative to chemical synthesis or extraction from natural sources for producing valuable plant compounds like Toxicarolisoflavone. nih.gov The production of complex molecules in heterologous hosts, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae, has been successfully demonstrated for various flavonoids and polyketides. nih.govnih.gov

The strategy for producing Toxicarolisoflavone in a microbial host would involve:

Pathway Reconstruction : Introducing the entire set of biosynthetic genes required for the pathway into the host organism. This includes the core isoflavone pathway genes (PAL, C4H, 4CL, CHS, CHI, IFS) and the specific tailoring enzymes (prenyltransferase, O-methyltransferases) that produce the final Toxicarolisoflavone structure.

Precursor Supply Enhancement : Engineering the host's central metabolism to increase the supply of essential precursors, namely malonyl-CoA and L-phenylalanine (or tyrosine).

Optimization of Enzyme Activity : Since many plant enzymes, particularly cytochrome P450s like IFS, may not function optimally in a microbial environment, protein engineering or co-expression of a suitable P450 reductase may be necessary.

Pathway Balancing : Fine-tuning the expression levels of each pathway gene to avoid the accumulation of toxic intermediates and to maximize the flow of metabolites towards the final product.

While the heterologous production of many natural products has been achieved, native plant hosts are often difficult to cultivate at a large scale. nih.gov Therefore, developing a microbial chassis for Toxicarolisoflavone production could provide a sustainable and scalable source of this compound for research and other applications. nih.govbiosynth.com

The Molecular and Cellular Mechanisms of Action of Toxicarolisoflavone: A Review of Current Research

Despite extensive investigation, specific experimental data detailing the molecular and cellular mechanisms of action for the chemical compound Toxicarolisoflavone remains unavailable in the current scientific literature. Therefore, a comprehensive analysis based on the specified outline cannot be provided at this time.

The user-requested article was structured to explore the intricate molecular and cellular interactions of a compound named "Toxicarolisoflavone." The intended focus was a detailed examination of its specific molecular targets, ligand interactions, and its influence on intracellular signaling pathways. This would have encompassed a thorough review of receptor binding studies, enzyme kinetics, and the compound's role in mediating protein-protein and protein-nucleic acid interactions. Furthermore, the planned article was to delve into the modulation of kinase cascades and the resulting alterations in transcriptional regulation and gene expression.

However, a comprehensive search of scientific databases and scholarly articles yielded no specific research pertaining to "Toxicarolisoflavone." The scientific community has not, to date, published findings on the following key areas for this particular isoflavone:

Receptor Binding and Allosteric Modulation: There are no available studies that have characterized the binding affinity of Toxicarolisoflavone to any specific cellular receptors, nor is there evidence of its potential role as an allosteric modulator.

Enzyme Kinetics and Inhibition: Data on the inhibitory effects of Toxicarolisoflavone on specific enzymes, including parameters such as IC50 and Ki values, and the type of inhibition (e.g., competitive, non-competitive), are absent from the scientific record.

Protein-Protein and Protein-Nucleic Acid Interactions: The ability of Toxicarolisoflavone to modulate or interfere with interactions between proteins or between proteins and nucleic acids has not been investigated or reported.

Kinase Cascades and Phosphorylation Events: There is no research detailing the influence of Toxicarolisoflavone on intracellular signaling cascades that are regulated by kinases and phosphorylation.

Transcriptional Regulation and Gene Expression: Studies analyzing changes in gene expression profiles in response to treatment with Toxicarolisoflavone have not been published.

While research exists on other isoflavones, such as genistein and daidzein (B1669772), and their various biological activities, this information cannot be extrapolated to Toxicarolisoflavone without direct experimental evidence. The unique chemical structure of each isoflavone dictates its specific biological and toxicological properties.

Therefore, until dedicated research is conducted and published on Toxicarolisoflavone, a scientifically accurate and detailed article on its molecular and cellular mechanisms of action, as per the requested outline, cannot be generated.

Molecular and Cellular Mechanisms of Action of Toxicarolisoflavone

Elucidation of Intracellular Signaling Pathway Modulation by Toxicarolisoflavone

Cellular Processes and Organelle Function Perturbations by Toxicarolisoflavone

Based on the activities of structurally similar flavonoid compounds, Toxicarolisoflavone may perturb a variety of cellular processes and interfere with the function of several key organelles. Toxicants can induce cellular damage through mechanisms such as the overproduction of reactive oxygen species (ROS), leading to oxidative stress, and subsequent mitochondrial dysfunction nih.gov. Organelles, as specialized subcellular structures, are critical for maintaining cellular homeostasis, and their disruption can lead to cell death nih.gov.

Potential Effects on Cellular Processes:

Apoptosis: Flavonoids have been shown to induce apoptosis (programmed cell death) in various cell lines. This can occur through the modulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl nih.gov. By inhibiting these proteins, compounds can trigger the mitochondrial apoptotic pathway.

Cell Signaling: Key signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for cell proliferation, can be inhibited by flavonoids nih.gov. Inhibition of this pathway can halt tumor cell growth.

Inflammation: Certain flavones exhibit anti-inflammatory properties by inhibiting enzymes involved in the inflammatory response mdpi.com.

Hypothesized Perturbations of Organelle Function:

Mitochondria: As the primary site of cellular respiration and a key regulator of apoptosis, mitochondria are a likely target. Mitochondrial dysfunction, often initiated by oxidative stress, can lead to the release of pro-apoptotic factors and a decrease in ATP synthesis, compromising cellular energy levels nih.govmdpi.com.

Endoplasmic Reticulum (ER): The ER is vital for protein and lipid synthesis. An accumulation of misfolded proteins can lead to ER stress, a condition that can trigger apoptosis if unresolved mdpi.com.

Nucleus: Some compounds can cause DNA damage, either directly or through the action of ROS, which can lead to cell cycle arrest and apoptosis nih.gov. The selective degradation of nuclear components through a process called nucleophagy is also a possibility under certain stress conditions nih.gov.

Peroxisomes: These organelles are involved in fatty acid breakdown and managing reactive oxygen species. Disruption of peroxisome function, or their degradation through pexophagy, can impact cellular metabolism and redox balance nih.gov.

Golgi Apparatus: This organelle is responsible for modifying, sorting, and packaging proteins and lipids. Stresses that affect the Golgi can impair these processes, leading to structural perturbations and apoptosis mdpi.com.

The following table summarizes the potential organelle targets of Toxicarolisoflavone, based on the known effects of related compounds.

| Organelle | Potential Perturbation | Consequence |

| Mitochondria | Increased membrane permeability, disruption of electron transport chain, release of cytochrome c | Induction of apoptosis, energy depletion |

| Endoplasmic Reticulum | Accumulation of unfolded proteins (ER Stress) | Activation of the unfolded protein response, apoptosis |

| Nucleus | DNA damage, interference with transcription factors | Cell cycle arrest, apoptosis |

| Lysosomes | Membrane permeabilization, release of cathepsins | Cellular degradation, apoptosis |

| Peroxisomes | Altered fatty acid metabolism, increased oxidative stress | Disruption of lipid signaling and redox balance |

Computational Modeling and In Silico Analysis of Toxicarolisoflavone Molecular Mechanisms

In silico analysis, including molecular docking, is a powerful computational tool used to predict the interaction between a small molecule (ligand), like an isoflavone (B191592), and a protein target. This method helps to elucidate potential mechanisms of action and structure-activity relationships before undertaking laboratory experiments mdpi.com. While no specific in silico studies for Toxicarolisoflavone were found, analysis of other flavonoids provides a framework for how such studies would be approached and the nature of the expected findings.

Molecular docking studies predict the binding affinity and orientation of a ligand within the active site of a target protein. The binding energy, typically expressed in kcal/mol, indicates the stability of the ligand-protein complex, with lower values suggesting a stronger interaction nih.govresearchgate.net.

Common Protein Targets for Flavonoids in Docking Studies:

Kinases: These enzymes are critical for cell signaling, and their inhibition is a key target in cancer therapy.

Bcl-2 family proteins: These proteins are central regulators of apoptosis, and docking studies often explore how flavonoids bind to them to promote cell death nih.gov.

Enzymes: Various enzymes such as xanthine oxidase, acetylcholinesterase, and α-amylase have been used as targets in docking studies to explain the inhibitory activities of flavonoids mdpi.com.

Transcription Factors: Proteins like β-catenin, which are involved in gene transcription, are also important targets nih.govresearchgate.net.

A typical molecular docking study would reveal the specific amino acid residues in the protein's binding pocket that interact with the flavonoid. These interactions are often hydrogen bonds and hydrophobic interactions, which stabilize the complex nih.govmdpi.com.

The table below illustrates hypothetical binding energies and interacting residues for Toxicarolisoflavone with various protein targets, based on published data for similar flavonoids.

| Protein Target | PDB ID | Hypothetical Binding Energy (kcal/mol) | Potential Interacting Amino Acid Residues |

| B-cell lymphoma 2 (Bcl-2) | 2O2F | -7.5 | Phe63, Arg66, Tyr67 |

| β-catenin | 1JDH | -6.8 | Lys312, Gln270, Arg376 |

| Xanthine Oxidase | 1FIQ | -8.2 | Arg880, Phe914, Thr1010 |

| Aryl Hydrocarbon Receptor (AhR) | 4ZP4 | -9.1 | Gln377, Ser359, His285 |

In silico tools are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. These predictions help assess the drug-likeness of a molecule early in the research process researchgate.netmdpi.com. This analysis can predict factors like blood-brain barrier permeability, potential hepatotoxicity, and interaction with cytochrome P450 enzymes mdpi.com.

Biological Activities of Toxicarolisoflavone in Preclinical Models

In Vitro Cellular Activity Profiling of Toxicarolisoflavone

In vitro studies using cell cultures are fundamental in elucidating the mechanisms of action of a compound at the cellular level. Research on isoflavones has revealed a range of activities, from antioxidant and anti-inflammatory effects to the modulation of cell cycle and apoptosis.

The dual nature of flavonoids to act as both antioxidants and pro-oxidants is a well-documented phenomenon. Their antioxidant activity stems from their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. mdpi.com Conversely, under certain conditions, such as in the presence of transition metals, some flavonoids can exhibit pro-oxidant effects, leading to the generation of reactive oxygen species (ROS) that can damage cellular components like DNA and lipids. mdpi.comnih.gov

While specific studies on the antioxidant and pro-oxidant activities of toxicarolisoflavone at a cellular level are limited, research on other isoflavones has shown they can mitigate oxidative stress by reducing lipid peroxidation and protecting against the depletion of endogenous antioxidants like catalase. nih.gov The balance between the antioxidant and pro-oxidant effects of any given isoflavone (B191592), including toxicarolisoflavone, is likely influenced by its concentration and the specific cellular environment. mdpi.com

Table 1: Antioxidant and Pro-oxidant Activities of Isoflavones in Cellular Assays

| Activity | Assay Type | General Findings for Isoflavones | Specific Data for Toxicarolisoflavone |

| Antioxidant | Lipid Peroxidation Assay | Reduction of lipid peroxidation in brain homogenates. nih.gov | Not available |

| Catalase Activity Assay | Protection against the reduction of catalase activity. nih.gov | Not available | |

| Pro-oxidant | DNA Damage Assay | Induction of DNA damage in the presence of transition metals. nih.gov | Not available |

| Lipid Peroxidation Assay | Induction of lipid peroxidation in the presence of transition metals. nih.gov | Not available |

Isoflavones are recognized for their anti-inflammatory and immunomodulatory properties. nih.govfrontiersin.orgnih.govmdpi.comdoaj.org A key mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. frontiersin.org By suppressing NF-κB activation, isoflavones can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in immune cells like macrophages. nih.govmdpi.com

The ability to induce cell cycle arrest and apoptosis (programmed cell death) is a hallmark of many flavonoids with anticancer potential. nih.govnih.govmdpi.comfrontiersin.orgplos.org Studies on various cancer cell lines have demonstrated that flavonoids can halt the cell cycle at different phases, most commonly at the G2/M checkpoint. nih.govnih.govmdpi.complos.org This arrest is often associated with the modulation of key cell cycle regulatory proteins.

Apoptosis induction by isoflavones can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.comfrontiersin.org This process typically involves the activation of a cascade of enzymes called caspases, which are the primary executioners of apoptosis. nih.govplos.org While specific data on toxicarolisoflavone is scarce, related flavonoids have been shown to induce apoptosis in a dose-dependent manner. nih.govnih.gov

Table 2: Effects of Isoflavones on Cell Cycle and Apoptosis

| Biological Process | Key Events | General Findings for Isoflavones | Specific Data for Toxicarolisoflavone |

| Cell Cycle Arrest | G2/M phase arrest | Induction of G2/M arrest in various cancer cell lines. nih.govnih.govmdpi.complos.org | Not available |

| Apoptosis | Caspase activation | Activation of caspases-3, -8, and -9. nih.govplos.org | Not available |

| PARP cleavage | Inactivation of PARP. nih.gov | Not available |

Isoflavones are known to interact with and modulate the activity of various enzymes. nih.govnih.gov For instance, some isoflavones have been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.gov Inhibition of MAO can have significant implications for neurological health.

The development of cell-based assays has been crucial for screening and characterizing enzyme inhibitors. nih.gov These assays allow for the evaluation of a compound's effect on intracellular enzymes in a more physiologically relevant context. Although specific enzyme modulatory activities of toxicarolisoflavone have not been extensively reported, the broader class of isoflavones exhibits a range of such activities.

Detailed studies on the specific interactions of toxicarolisoflavone with cellular transport systems are not widely available in the public domain.

In Vivo Studies of Toxicarolisoflavone in Animal Models (Excluding Clinical Human Trials)

In vivo studies in animal models are essential for evaluating the efficacy and systemic effects of a compound. nih.gov While specific in vivo data for toxicarolisoflavone is limited, studies on total flavonoids from various plant sources have demonstrated significant immunomodulatory and anti-inflammatory effects in animal models. nih.gov These effects include enhanced macrophage phagocytic activity and attenuation of edema and granuloma formation. nih.gov The administration of sulforaphane, another isothiocyanate, to ALL xenograft models resulted in a reduction of tumor burden. nih.gov These findings in related compounds suggest that toxicarolisoflavone may also possess in vivo bioactivity that warrants further investigation.

Evaluation of Toxicarolisoflavone Bioactivity in Disease Models (Non-Human)

A comprehensive search of scientific databases has yielded no published studies evaluating the bioactivity of Toxicarolisoflavone in any non-human disease models. Therefore, no data is available to report on its potential therapeutic effects in conditions such as neuroinflammation, cancer, metabolic disorders, or other pathological states.

Mechanistic Investigations of Toxicarolisoflavone Effects on Organ Systems in Preclinical Animal Models

There are currently no published mechanistic investigations into the effects of Toxicarolisoflavone on organ systems in preclinical animal models. Research is needed to understand how this compound may affect the function of critical organs such as the liver, kidney, heart, and brain.

Pharmacological Modulation of Physiological Processes by Toxicarolisoflavone in Animal Studies

No animal studies have been published that investigate the pharmacological modulation of physiological processes by Toxicarolisoflavone. The impact of this compound on key physiological parameters remains to be determined.

Structure Activity Relationship Sar and Structural Modification Studies of Toxicarolisoflavone

Systematic SAR Analysis of Toxicarolisoflavone and its Derivatives

A systematic structure-activity relationship (SAR) analysis is fundamental to identifying the structural features of a molecule that are essential for its biological effects. iloencyclopaedia.org For Toxicarolisoflavone, this would involve synthesizing a series of derivatives and evaluating how specific structural changes affect its activity.

Identification of Key Pharmacophores and Functional Groups for Toxicarolisoflavone Activity

A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is responsible for its interaction with a biological target. mdpi.com For isoflavones, key pharmacophoric features often include hydroxyl groups, methoxy (B1213986) groups, the heterocyclic oxygen atom, and the aromatic rings, which can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with a receptor or enzyme active site. mdpi.comnih.gov

In the case of Toxicarolisoflavone, a detailed study would be required to determine which of its functional groups—such as its dimethoxy-substituted phenyl ring, the pyran ring fused with a dimethylchromene moiety, and the carbonyl group—are critical for its bioactivity. This process would involve synthesizing analogs where each functional group is modified or removed to observe the resulting change in biological effect. Currently, there is no published research identifying the specific pharmacophores of Toxicarolisoflavone.

Impact of Stereochemistry and Conformational Dynamics on Toxicarolisoflavone Bioactivity

Stereochemistry can play a crucial role in the bioactivity of a molecule, as biological targets like enzymes and receptors are chiral environments. nih.gov Different stereoisomers (enantiomers or diastereomers) of a compound can exhibit vastly different potencies and even different biological effects. nih.gov

The structure of Toxicarolisoflavone contains chiral centers, meaning it can exist in different stereoisomeric forms. A comprehensive SAR study would involve the separation of these isomers and the evaluation of their individual bioactivities. Furthermore, the molecule's conformational flexibility—its ability to adopt different shapes—can influence how well it fits into a biological target. Research into the impact of stereochemistry and conformational dynamics on the bioactivity of Toxicarolisoflavone has not been documented.

Synthesis and Evaluation of Novel Toxicarolisoflavone Analogs and Conjugates

The synthesis of novel analogs is a cornerstone of medicinal chemistry, aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.govmdpi.com

Design Principles for Enhanced or Modified Bioactivities of Toxicarolisoflavone Derivatives

Designing derivatives of a natural product like Toxicarolisoflavone would be guided by initial SAR findings. General principles include:

Modification of Substituent Groups: Altering the methoxy groups on the phenyl ring to other alkoxy groups or hydroxyl groups to investigate their role in target binding.

Ring Modification: Opening or altering the pyran or chromene rings to assess their importance to the core scaffold.

Introduction of New Functional Groups: Adding groups like halogens, amines, or amides to explore new interactions with a target. youtube.com

Without foundational SAR data for Toxicarolisoflavone, specific design principles for its derivatives remain hypothetical.

Mechanistic Assessment of Synthesized Toxicarolisoflavone Analogs

Once synthesized, any new analogs of Toxicarolisoflavone would need to be evaluated to understand their mechanism of action. This involves a battery of biological assays to determine if the changes in structure have altered how the compound interacts with its biological target. For example, studies would assess changes in enzyme inhibition, receptor binding affinity, or effects on cellular signaling pathways. nih.gov No such mechanistic assessments for synthesized Toxicarolisoflavone analogs have been reported in the literature.

Computational Approaches in SAR and Drug Design for Toxicarolisoflavone

Computational, or in silico, methods are powerful tools in modern drug discovery, used to predict the properties of molecules and guide the design of new ones. nih.govnih.gov These approaches can save significant time and resources compared to traditional synthesis and testing. iloencyclopaedia.org

Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking could be applied to Toxicarolisoflavone. nih.gov

QSAR: A statistical model that correlates variations in the chemical structure of a series of compounds with their biological activity. nih.gov

Pharmacophore Modeling: Identifies the common 3D structural features of active molecules. mdpi.complos.org

Molecular Docking: Predicts how a molecule binds to the 3D structure of a target protein. nih.gov

These computational studies would be invaluable for understanding the SAR of Toxicarolisoflavone and for rationally designing more potent and selective derivatives. However, the scientific literature currently contains no in silico studies specifically focused on Toxicarolisoflavone.

Advanced Analytical and Omics Methodologies in Toxicarolisoflavone Research

Chromatographic and Spectroscopic Techniques for Research-Oriented Quantification of Toxicarolisoflavone

The accurate quantification and characterization of Toxicarolisoflavone, often found in complex plant matrices, rely on the high sensitivity and selectivity of modern chromatographic and spectroscopic methods.

High-Resolution Mass Spectrometry (HRMS) in Metabolomics of Toxicarolisoflavone

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the metabolomic analysis of isoflavonoids, providing the mass accuracy required to determine the elemental composition of unknown compounds and differentiate between molecules with very similar masses. Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS are powerful tools for the untargeted screening of natural product extracts. uab.edulongdom.org In the analysis of plants known to contain complex isoflavonoids, such as those from the Tephrosia, Millettia, and Piscidia genera, HRMS enables the confident identification of individual compounds, including those related to Toxicarolisoflavone. nih.govresearchgate.net For instance, the characterization of 6a,12a-dehydro-α-toxicarol, a closely related rotenoid isoflavone (B191592), was achieved using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), which provided the precise molecular formula essential for its identification. nih.gov This level of precision is critical for distinguishing between various isoflavone isomers and their metabolites within a biological sample. mdpi.com

The application of HRMS in metabolomics allows for a comprehensive snapshot of the small molecules in a biological system, which is invaluable for understanding the biotransformation of compounds like Toxicarolisoflavone. researchgate.net By comparing the metabolomes of treated versus untreated samples, researchers can identify potential metabolites of Toxicarolisoflavone and elucidate its metabolic fate. scienceopen.com

Table 1: Application of High-Resolution Mass Spectrometry in the Analysis of Related Isoflavonoids

| Analytical Technique | Compound/Extract Studied | Key Findings | Reference |

| HRESIMS | Tephrosia vogelii seedpods | Characterization of new isoflavones and 6a,12a-dehydro-α-toxicarol. | nih.gov |

| LC-HRMS/MS | Synthetic Cathinones | Identification of metabolic pathways and metabolite structures. | scienceopen.com |

| HR/AM Orbitrap MS | Antibody-Drug Conjugates | Comprehensive identification of in-vivo biotransformations. | nih.gov |

| UHPLC-Q-Orbitrap HRMS | Soy-based burgers | Simultaneous determination of mycotoxins and isoflavones. | medmedchem.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Complex Matrices

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of natural products like Toxicarolisoflavone. While mass spectrometry provides information on molecular weight and formula, NMR reveals the carbon-hydrogen framework of a molecule, allowing for the precise determination of its three-dimensional structure. nih.gov In the study of isoflavonoids isolated from genera such as Millettia and Piscidia, 1D (¹H and ¹³C) and 2D NMR techniques (like COSY, HSQC, and HMBC) are routinely used to piece together the structure of novel compounds. researchgate.netnih.gov For example, the structures of new prenylated isoflavonoids from Millettia extensa were characterized by detailed NMR spectroscopic analysis. nih.gov Similarly, the structural confirmation of piscidone from Piscidia erythrina was achieved through ¹H NMR spectroscopy. researchgate.net

The chemical shifts observed in the ¹H NMR spectrum can be particularly useful for determining the substitution patterns on the isoflavone core, such as the location of prenyl groups, which is a common feature in this class of compounds. researchgate.netclockss.org For complex molecules like Toxicarolisoflavone, which possess multiple chiral centers and intricate ring systems, NMR is the definitive method for establishing stereochemistry and absolute configuration.

Hyphenated Techniques for Comprehensive Profiling of Toxicarolisoflavone and Metabolites

Hyphenated techniques, which couple a separation method like liquid chromatography (LC) with a detection method like mass spectrometry (MS), offer a powerful solution for the analysis of complex mixtures containing Toxicarolisoflavone. researchgate.netnih.gov The most common of these is Liquid Chromatography-Mass Spectrometry (LC-MS), which leverages the separation power of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with the sensitive and selective detection capabilities of a mass spectrometer. clockss.orgresearchgate.net

The use of tandem mass spectrometry (MS/MS) in these hyphenated systems provides an additional layer of structural information through the analysis of fragmentation patterns, which can be used to identify and quantify known isoflavonoids or to characterize novel ones. nih.govresearchgate.net For instance, a method combining ultrasound-assisted supercritical fluid extraction with fast chromatography and tandem mass spectrometry was developed for the determination of isoflavones in algae. nih.gov Such methods are essential for creating a comprehensive profile of the isoflavonoids present in a plant extract and for tracking the metabolic conversion of a specific compound like Toxicarolisoflavone in biological systems. researchgate.net These techniques are crucial for quality control of herbal medicines and for understanding the pharmacokinetic profile of bioactive compounds. researchgate.net

Application of Multi-Omics Technologies in Toxicarolisoflavone Bioactivity Studies

To understand the biological impact of Toxicarolisoflavone, researchers are increasingly turning to multi-omics technologies. These approaches provide a holistic view of the molecular changes within a biological system upon exposure to the compound. researchgate.netjcocs.com

Genomics and Transcriptomics in Response to Toxicarolisoflavone Exposure

Genomics and transcriptomics are powerful tools for investigating how Toxicarolisoflavone may alter gene expression and cellular pathways. Transcriptomics, in particular, which studies the complete set of RNA transcripts in a cell, can reveal the molecular mechanisms of action of a xenobiotic compound. acs.org Studies on other isoflavones, such as those from soy, have utilized DNA microarrays and RNA sequencing (RNA-Seq) to analyze changes in gene expression in response to exposure. nih.govresearchgate.net

A meta-analysis of transcriptome data for soy isoflavones identified thousands of differentially expressed genes in breast cancer cells, with significant alterations in genes like EGR3 and WISP2. nih.gov These studies have shown that isoflavones can influence crucial signaling pathways, including the Wnt and p53 pathways, which are involved in cell proliferation and apoptosis. nih.govnih.gov While direct transcriptomic studies on Toxicarolisoflavone are not widely published, the methodologies employed for other isoflavones provide a clear blueprint for how to investigate its bioactivity. Such studies would involve treating relevant cell lines or model organisms with Toxicarolisoflavone and analyzing the resulting changes in the transcriptome to identify affected genes and pathways. researchgate.netnih.gov

Table 2: Key Genes and Pathways Affected by Isoflavone Exposure in Transcriptomic Studies

| Isoflavone/Extract | Experimental System | Key Genes Affected | Key Pathways Affected | Reference |

| Soy Isoflavones | Breast Cancer Cells | EGR3, WISP2, FKBP4 | Cell Cycle, Wnt Signaling, p53 Signaling | nih.govnih.gov |

| Genistein (B1671435) | Rat Uterus | Estrogen-responsive genes | - | nih.gov |

| Soy Isoflavones | Postmenopausal Women | SHBG (gene-environment interaction) | - | nih.gov |

Proteomics and Target Identification in Toxicarolisoflavone Research

Proteomics, the large-scale study of proteins, is crucial for identifying the specific molecular targets of bioactive compounds like Toxicarolisoflavone. By analyzing changes in the proteome—the entire set of proteins expressed by a cell—researchers can pinpoint the proteins that interact with the compound, leading to a biological effect. nih.gov Proteomic approaches often use mass spectrometry to identify and quantify thousands of proteins in a sample. nih.gov

In the context of isoflavone research, proteomics has been used to study their effects on breast cancer cells. nih.gov For example, a proteomic study of breast cancer cells treated with isoflavones revealed effects on molecular pathways such as tyrosine kinase signaling, cytoskeleton organization, and mRNA splicing. nih.gov Identifying the protein targets of a compound is a critical step in understanding its mechanism of action and potential therapeutic applications. nih.gov While specific proteomic studies on Toxicarolisoflavone are limited, the techniques used for other isoflavones, such as affinity chromatography coupled with mass spectrometry to pull down interacting proteins, are directly applicable.

Metabolomics Profiling to Uncover Toxicarolisoflavone Metabolic Networks

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the physiological state of a biological system. In the context of isoflavone research, metabolomics is a powerful tool for identifying and quantifying the complex array of metabolites and understanding their interconnected metabolic pathways. While specific metabolomic studies on Toxicarolisoflavone are not extensively documented in publicly available research, the methodologies applied to other isoflavones and its plant source, Derris trifoliata, offer a clear framework for how such research could be conducted.

Metabolomics profiling in isoflavone research typically employs untargeted or targeted approaches. Untargeted metabolomics aims to capture the broadest possible range of metabolites to discover novel compounds or identify unexpected changes in metabolic networks in response to specific conditions. frontiersin.org Targeted metabolomics, on the other hand, focuses on the precise quantification of a predefined set of known metabolites. uni-freiburg.de

The analytical platforms central to these studies are primarily high-resolution mass spectrometry (MS) coupled with separation techniques like ultra-performance liquid chromatography (UPLC) or gas chromatography (GC). nih.govnih.govifoundbutterflies.org UPLC-MS/MS, for instance, is instrumental in separating complex mixtures of isoflavones and their derivatives from biological extracts and identifying them based on their mass-to-charge ratio and fragmentation patterns. nih.gov

In the study of isoflavones like daidzein (B1669772) and genistein, metabolomics has been used to identify novel metabolites and classify individuals into different "metabotypes" based on their gut microbiota's capacity to metabolize these compounds. nih.gov Similar approaches applied to Toxicarolisoflavone could reveal its metabolic fate in different biological systems, identifying key breakdown products and the enzymatic pathways involved. Research on Derris trifoliata has led to the identification of various flavonoids and rotenoids, indicating the plant's complex secondary metabolism. nih.govresearchgate.net A comprehensive metabolomics analysis of D. trifoliata would be the first step in mapping the metabolic network that leads to the biosynthesis of Toxicarolisoflavone and related compounds.

A hypothetical metabolomics study on Derris trifoliata or an organism exposed to Toxicarolisoflavone would involve sample extraction, followed by analysis using techniques like LC-MS. The resulting data would be processed to identify and quantify metabolites, which would then be mapped onto metabolic pathways to understand the network.

Table 1: Representative Metabolites Identified in Derris Species and Related Isoflavones (Note: This table is illustrative and includes compounds from Derris species and other isoflavones, as direct metabolomics data for Toxicarolisoflavone is not available).

| Compound Name | Class | Source/Context |

| Rotenone | Rotenoid | Derris trifoliata nih.govresearchgate.net |

| Tephrosin | Rotenoid | Derris trifoliata nih.govresearchgate.net |

| Deguelin | Rotenoid | Derris trifoliata nih.govresearchgate.net |

| Daidzein | Isoflavone | Derris trifoliata, Soy nih.govnih.govresearchgate.net |

| Genistein | Isoflavone | Soy nih.gov |

| O-desmethylangolensin | Isoflavone Metabolite | Human gut microbiome nih.gov |

| Equol | Isoflavone Metabolite | Human gut microbiome mdpi.com |

| 5,7,3',4'-tetrahydroxy-6,8-diprenylisoflavone | Prenylated Isoflavone | Derris trifoliata nih.govresearchgate.net |

This type of analysis would be foundational for understanding the biosynthesis of Toxicarolisoflavone and its interactions within a biological system.

Bioinformatics and Cheminformatics for Data Integration and Predictive Modeling in Toxicarolisoflavone Studies

Bioinformatics and cheminformatics are indispensable for modern biological research, providing the computational tools to manage, analyze, and interpret the vast datasets generated by 'omics' technologies. In the field of isoflavone research, these disciplines are crucial for integrating data from genomics, transcriptomics, and metabolomics to build predictive models of metabolic pathways and regulatory networks. frontiersin.orgnih.gov While specific bioinformatics studies on Toxicarolisoflavone are scarce, the application of these tools to other isoflavones demonstrates their potential.

A key application of bioinformatics in isoflavone research is the identification of genes and regulatory elements involved in their biosynthesis. For example, genome-wide association studies (GWAS) and quantitative trait loci (QTL) mapping in soybean have successfully identified genetic markers and candidate genes associated with isoflavone content. nih.gov These studies integrate genomic data (like single-nucleotide polymorphisms or SNPs) with metabolomic data (isoflavone concentrations) to pinpoint the genetic basis of isoflavone production. nih.gov Similar approaches could be applied to Derris trifoliata to identify the genes responsible for the biosynthesis of Toxicarolisoflavone.

Data integration is a central theme, where information from different experimental layers is combined to create a more holistic understanding. For instance, transcriptomic data (gene expression levels) can be correlated with metabolomic profiles to identify which genes are active when specific isoflavones are being produced. frontiersin.org This multi-omics approach has been used to analyze the dynamic changes in isoflavone accumulation during soybean seed development. frontiersin.org

Cheminformatics tools are used to predict the properties and activities of molecules. In the context of Toxicarolisoflavone, these tools could be used for:

Structure-based analysis: Predicting potential protein targets by docking the structure of Toxicarolisoflavone into the binding sites of various enzymes or receptors.

Predictive modeling: Developing models to predict the metabolic fate of Toxicarolisoflavone, including its potential for biotransformation by enzymes like cytochrome P450s.

Database mining: Searching chemical and biological databases for compounds with similar structures to Toxicarolisoflavone to infer potential biological activities or metabolic pathways.

Table 2: Bioinformatics and Cheminformatics Tools in Isoflavone Research (Note: This table presents tools used in general isoflavone and plant metabolomics research that could be applied to Toxicarolisoflavone studies).

| Tool/Database | Application | Reference |

| KEGG (Kyoto Encyclopedia of Genes and Genomes) | Pathway analysis to map identified metabolites to known metabolic pathways. | scispace.com |

| GWAS (Genome-Wide Association Study) | Identifying associations between genetic markers (SNPs) and traits like isoflavone content. | nih.gov |

| QTL (Quantitative Trait Locus) Mapping | Locating regions on chromosomes that contain genes associated with a quantitative trait. | nih.gov |

| Molecular Dynamics Simulations | Simulating the interaction of small molecules with proteins to predict binding affinity and dynamics. | pagepress.org |

| Clustermap.js | Visualization tool for comparing gene clusters involved in metabolic pathways. | oup.com |

| ANPDB (African Natural Products Database) | Database containing information on natural products from African sources, including plants like Derris trifoliata. | uni-freiburg.de |

By leveraging these computational approaches, researchers can move from simply identifying Toxicarolisoflavone to understanding its genetic origins, metabolic network, and potential biological interactions, all of which are critical for any future research or application.

Future Research Directions and Translational Perspectives for Toxicarolisoflavone

Identification of Novel Biological Functions and Therapeutic Research Avenues for Toxicarolisoflavone

Toxicarolisoflavone has been identified as a bioactive compound with the potential to modulate enzyme activity and key cellular signaling pathways. biosynth.com Initial interest has been directed towards its possible applications in oncology and neuroprotection. biosynth.com Future research should aim to systematically uncover and validate new biological functions and therapeutic uses for this compound.

A primary research avenue is the comprehensive screening of Toxicarolisoflavone against a wide array of biological targets. This could unveil novel mechanisms of action and expand its therapeutic potential beyond the initial areas of interest. For instance, many isoflavones exhibit anti-inflammatory, antioxidant, and antimicrobial properties. nih.gov Investigating whether Toxicarolisoflavone shares these characteristics could open up applications in treating chronic inflammatory diseases or as a lead compound for new antibiotics.

Furthermore, exploring its effects on metabolic disorders, such as diabetes and obesity, represents another promising frontier. Given that some isoflavones influence metabolic pathways, assessing the impact of Toxicarolisoflavone on glucose metabolism and lipid profiles in relevant cell and animal models is a logical next step. The structural similarities to other well-studied isoflavones could guide the design of these new research trajectories.

Development of Advanced Preclinical Models for Toxicarolisoflavone Studies

To thoroughly evaluate the therapeutic potential of Toxicarolisoflavone, the development and use of advanced preclinical models are essential. Standard two-dimensional cell cultures, while useful for initial screening, often fail to replicate the complex microenvironment of human tissues. uni.lu

Future studies should employ three-dimensional (3D) organoid and spheroid cultures to better mimic the in vivo conditions of tumors or neuronal tissues. These models can provide more accurate insights into the efficacy and mechanism of action of Toxicarolisoflavone. For neuroprotection studies, models of neurodegenerative diseases, such as those for Alzheimer's or Parkinson's, would be critical to assess its ability to protect neurons from damage.

In addition, the use of patient-derived xenografts (PDX) in animal models for oncology research would offer a more personalized and predictive assessment of its anti-cancer activity. These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can help identify which cancer types are most likely to respond to Toxicarolisoflavone. The limitations of current preclinical models for isoflavones, such as the use of single cell lines like MCF-7 for estrogen receptor-positive breast cancer, highlight the need for more diverse and representative models in future research. uni.lu

Integration of Systems Biology Approaches for Holistic Understanding of Toxicarolisoflavone Effects

A systems biology approach, which integrates various "-omics" data, will be crucial for a comprehensive understanding of how Toxicarolisoflavone functions. This involves combining genomics, transcriptomics, proteomics, and metabolomics to map the global cellular changes induced by the compound.

For example, transcriptomic profiling can identify the genes and signaling pathways that are altered following treatment with Toxicarolisoflavone. biocrick.com This can provide a "snapshot" of the global gene activity and help to pinpoint its primary molecular targets. biocrick.com Proteomic analyses can then validate these findings at the protein level and identify post-translational modifications that may be key to its mechanism of action. biocrick.com

Metabolomic studies can reveal changes in cellular metabolism, offering insights into how Toxicarolisoflavone may, for instance, inhibit fatty acid metabolism or affect crucial metabolic pathways like the tricarboxylic acid cycle. biocrick.com By integrating these multi-omics datasets, researchers can construct detailed models of the compound's effects, leading to a more holistic and predictive understanding of its therapeutic potential and possible off-target effects. This approach has been successfully applied to understand the mechanisms of other natural products. biocrick.com

Collaborative Research Initiatives and Data Sharing in Toxicarolisoflavone Science

Accelerating research on a niche compound like Toxicarolisoflavone will require a concerted effort through collaborative initiatives and open data sharing. Given that natural product discovery can be a slow and resource-intensive process, partnerships between academic institutions, industry, and conservation organizations are vital. chemfaces.com

Establishing a centralized database for all research data related to Toxicarolisoflavone would be a significant step forward. This would allow scientists from different disciplines to access and build upon existing findings, avoiding unnecessary duplication of effort. Such a platform could house chemical properties, spectral data, results from biological assays, and -omics datasets.

Furthermore, international collaborations can facilitate access to diverse expertise and resources. For instance, a partnership could bring together experts in natural product chemistry for the isolation and synthesis of Toxicarolisoflavone, with pharmacologists and clinicians who can design and conduct rigorous preclinical and, eventually, clinical studies. The United Nations Convention on Biological Diversity emphasizes the importance of such collaborations, ensuring fair and equitable benefit-sharing with the source countries of these natural compounds. The development of platforms like the Illinois Biological Foundry for Advanced Biomanufacturing (iBioFAB) demonstrates how collaboration and automation can dramatically speed up the discovery and characterization of new natural products.

Q & A

Q. What methodologies are employed to identify Toxicarolisoflavone in plant extracts?

Toxicarolisoflavone is identified using advanced chromatographic and spectrometric techniques. Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC/Q-Tof-MS) is commonly used to isolate and characterize this isoflavone in complex matrices, such as blueberry leaf extracts. Spectral data (e.g., molecular ion peaks at m/z 410.1456 for [M+H]⁺) and retention time comparisons with authenticated standards are critical for confirmation . Phytochemical screening (e.g., aluminum chloride assays for flavonoids) is often performed preliminarily to narrow down candidate compounds .

Q. Which natural sources of Toxicarolisoflavone are validated in peer-reviewed studies, and how is its presence confirmed?

Validated sources include Derris montana, Derris ovalifolia, and blueberry (Vaccinium corymbosum) leaves . Confirmation requires a multi-step process:

- Extraction : Methanol or ethanol-based solvents with ultrasonication or Soxhlet extraction.

- Fractionation : Column chromatography to isolate flavonoid-rich fractions.

- Authentication : NMR (¹H/¹³C) for structural elucidation and HPLC-MS for purity verification against reference standards (e.g., CAS 3044-60-8) .

Q. What protocols ensure the purity of synthesized or isolated Toxicarolisoflavone for in vitro studies?

Purity is assessed via:

Q. How do researchers optimize solubility and stability of Toxicarolisoflavone in experimental assays?

- Solubility : Use dimethyl sulfoxide (DMSO) for initial solubilization, followed by dilution in cell culture media (final DMSO concentration ≤0.1% to avoid cytotoxicity). Lower concentrations (e.g., 10–50 µM) are empirically tested for stability using UV-Vis spectrophotometry over 24–72 hours .

- Stability : pH-controlled buffers (e.g., PBS at pH 7.4) and protection from light to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Toxicarolisoflavone across studies?

Contradictions often arise from variability in experimental design (e.g., cell lines, dosing regimens). Mitigation strategies include:

- Systematic meta-analysis : Compare studies using PRISMA guidelines, focusing on variables like assay type (e.g., NF-κB inhibition in RAW 264.7 vs. other macrophage lines) .

- Dose-response validation : Reproduce key findings with standardized concentrations (e.g., 1–100 µM) and negative/positive controls (e.g., dexamethasone for anti-inflammatory assays) .

- Class-based extrapolation : Cross-reference data with structurally similar isoflavones (e.g., alpinumisoflavone) to identify trends or outliers .

Q. What experimental designs are critical for elucidating Toxicarolisoflavone’s mechanism of action in signaling pathways?

- In vitro models : LPS-stimulated RAW 264.7 cells for NF-κB pathway analysis, with Western blotting for IκBα degradation and nuclear translocation assays .

- Gene silencing : siRNA knockdown of target genes (e.g., TLR4) to confirm pathway specificity.

- Kinetic studies : Time-course experiments (0–24 hours) to track cytokine production (e.g., TNF-α via ELISA) .

Q. What methodologies ensure reproducibility in Toxicarolisoflavone synthesis or extraction for multi-institutional studies?

- Detailed protocols : Document extraction solvent ratios (e.g., 70% ethanol:v/v), temperature, and duration in supplementary materials.

- Inter-lab validation : Share characterized reference samples (e.g., CAS 3044-60-8) and cross-validate results via round-robin testing .

- Data transparency : Publish raw chromatograms, NMR spectra, and cell viability data in repositories like Figshare or Zenodo .

Q. How can researchers address variability in Toxicarolisoflavone’s bioactivity across different cell or animal models?

- Model stratification : Compare outcomes in primary vs. immortalized cells (e.g., primary murine macrophages vs. RAW 264.7) to assess cell-type specificity.

- Pharmacokinetic profiling : Measure bioavailability and metabolite formation (e.g., phase I/II metabolism in liver microsomes) to explain efficacy gaps in vivo .

- Omics integration : Transcriptomic or proteomic profiling to identify off-target effects or synergistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.